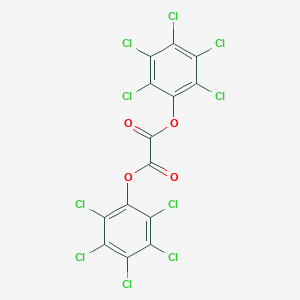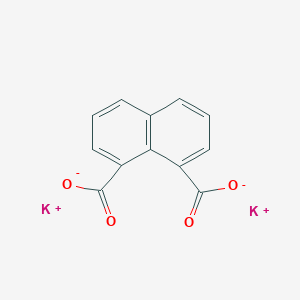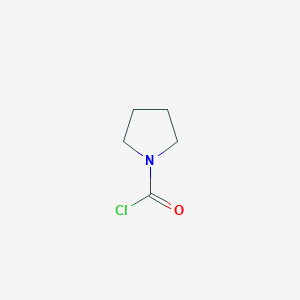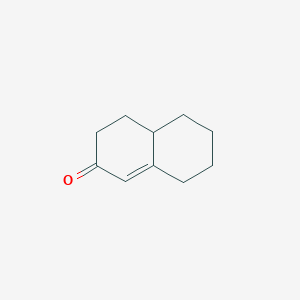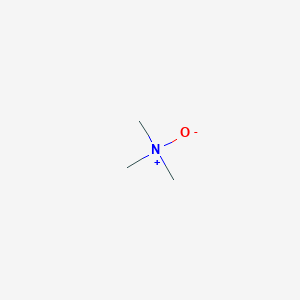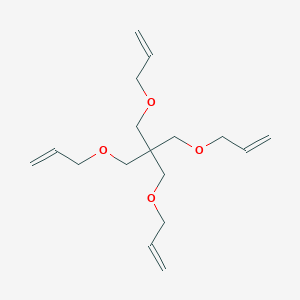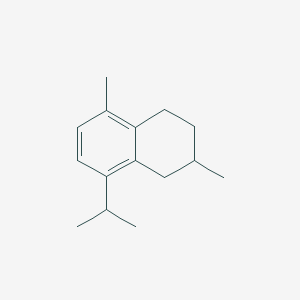
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene, also known as β-isophellandrene, is a natural organic compound found in various plant species. It is a bicyclic monoterpene that has a unique aroma and is commonly used in the fragrance and flavor industries. β-isophellandrene has also been studied for its potential therapeutic properties, making it a subject of interest in scientific research.
Scientific Research Applications
Crystal Structures in Synthesis
The molecular structures of certain 1,2,3,4-tetrahydronaphthalene derivatives were analyzed during efforts to synthesize elisabethin A. The compounds displayed consistent configurations of stereo centers in the 1,2,3,4-tetrahydronaphthalene moiety, highlighting the compound's role in complex synthesis processes (Kaiser et al., 2023).
Synthesis of Derivatives
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, an important intermediate in synthesizing bexarotene, was synthesized from 2,5-dimethyl-2,5-hexanediol. The process involved halogenated reactions and Friedel-Crafts alkylation, showcasing the compound's versatility in chemical synthesis (Liu Xiu-jie, 2010).
Binding and Activity at Receptors
Compounds derived from 1,2,3,4-tetrahydronaphthalene were prepared to explore sigma-subtype affinities and selectivities, demonstrating the compound's potential in receptor binding studies and therapeutic applications (Berardi et al., 2005).
Organic Chemistry and Catalysis
Synthesis and Catalysis
Functionalized tetrahydronaphthalenes were synthesized under mild conditions via a [2+2+2] cycloaddition catalyzed by a cationic rhodium(I)/H8-BINAP complex. This method highlights the compound's role in facilitating complex catalytic processes in organic synthesis (Tanaka et al., 2010).
Synthesis of Novel Retinoids
Tetrahydronaphthalene derivatives were identified as potent RXR agonists for the treatment of non-insulin-dependent diabetes mellitus. The synthesis process showcased the compound's application in developing therapeutic agents (Faul et al., 2001).
properties
CAS RN |
1460-96-4 |
|---|---|
Product Name |
8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene |
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2,5-dimethyl-8-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,8,10-11H,5,7,9H2,1-4H3 |
InChI Key |
LVIDDMJSLAVTSZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C=CC(=C2C1)C(C)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2C1)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



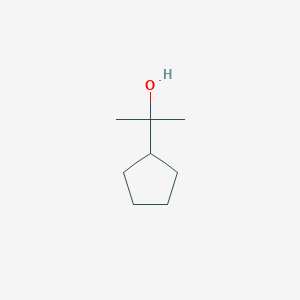
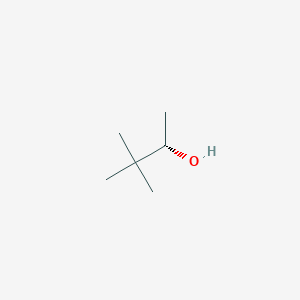
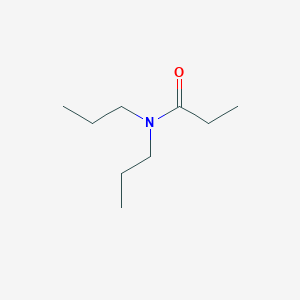
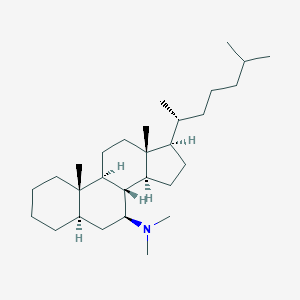
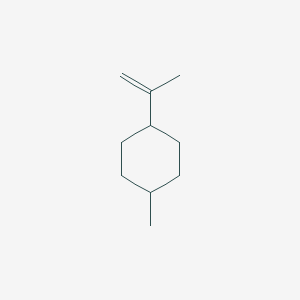
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)

